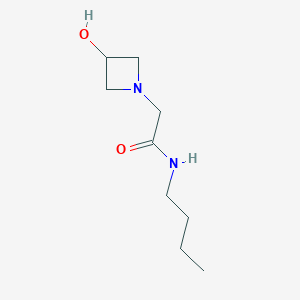
2-(5-Chlorothiophen-2-yl)thiazolidine
Vue d'ensemble
Description
“2-(5-Chlorothiophen-2-yl)thiazolidine” is a chemical compound with the molecular formula C7H8ClNS2 . It is a derivative of thiazolidine, a five-membered heterocyclic compound .
Synthesis Analysis
Thiazolidine derivatives, including “2-(5-Chlorothiophen-2-yl)thiazolidine”, can be synthesized using various methods such as multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular structure of “2-(5-Chlorothiophen-2-yl)thiazolidine” includes a thiazolidine core, which is a five-membered ring containing one nitrogen and one sulfur atom . It also has a chlorothiophenyl group attached to it .Chemical Reactions Analysis
Thiazolidine compounds, including “2-(5-Chlorothiophen-2-yl)thiazolidine”, can react quickly with 1,2-aminothiols and aldehydes under physiological conditions . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient manner .Physical And Chemical Properties Analysis
“2-(5-Chlorothiophen-2-yl)thiazolidine” has a molecular weight of 205.73 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Green Chemistry Applications
The synthesis of thiazolidine derivatives, including those with a 5-chlorothiophen-2-yl group, can be achieved through green chemistry approaches. This not only improves the sustainability of the chemical synthesis but also enhances the pharmacokinetic properties of the resulting compounds .
Mécanisme D'action
Target of Action
The primary target of 2-(5-Chlorothiophen-2-yl)thiazolidine is the RNA polymerase PB1-PB2 subunits of the influenza A virus . These subunits play a crucial role in the replication of the virus, making them an attractive target for antiviral therapeutics.
Mode of Action
2-(5-Chlorothiophen-2-yl)thiazolidine interacts with the RNA polymerase PB1-PB2 subunits of the influenza A virus, inhibiting their function . This interaction disrupts the replication process of the virus, thereby inhibiting its ability to infect host cells and propagate.
Biochemical Pathways
It is known that the compound interferes with the replication process of the influenza a virus by targeting the rna polymerase pb1-pb2 subunits . This disruption in the viral replication process can have downstream effects on other biochemical pathways within the host cell, potentially leading to a reduction in viral load and alleviation of symptoms.
Pharmacokinetics
The compound has been highlighted for its encouraging drug-like properties , suggesting it may have favorable pharmacokinetic characteristics
Result of Action
The primary result of 2-(5-Chlorothiophen-2-yl)thiazolidine’s action is the inhibition of the influenza A virus’s ability to replicate within host cells . By targeting the RNA polymerase PB1-PB2 subunits, the compound disrupts the viral replication process, potentially leading to a reduction in viral load. This can alleviate the symptoms of the infection and may contribute to the recovery of the host organism.
Propriétés
IUPAC Name |
2-(5-chlorothiophen-2-yl)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNS2/c8-6-2-1-5(11-6)7-9-3-4-10-7/h1-2,7,9H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSSTWDAOXWSCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chlorothiophen-2-yl)thiazolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(1r,4r)-4-methylcyclohexyl]oxolan-3-amine](/img/structure/B1468960.png)



![2-[(Cyclopentylmethyl)(methyl)amino]acetohydrazide](/img/structure/B1468966.png)

![2-(3-hydroxyazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1468968.png)

![N-[(4-chlorophenyl)methyl]oxolan-3-amine](/img/structure/B1468971.png)
![1-[6-(Propan-2-yl)pyrimidin-4-yl]azetidin-3-ol](/img/structure/B1468977.png)
![(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1468979.png)

